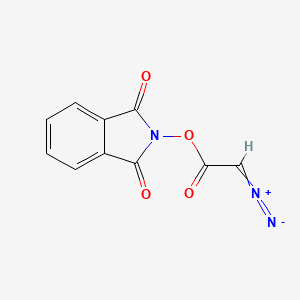
4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid” is a salt with the IUPAC name 4-(pyrimidin-5-yl)piperidin-4-ol bis(2,2,2-trifluoroacetate) . It has a molecular weight of 407.27 . The compound is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3O.2C2HF3O2/c13-9(1-3-10-4-2-9)8-5-11-7-12-6-8;23-2(4,5)1(6)7/h5-7,10,13H,1-4H2;2(H,6,7) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 407.27 . .Applications De Recherche Scientifique
Drug Synthesis and Design
4-Pyrimidin-5-ylpiperidin-4-ol: is a piperidine derivative, a class of compounds that are pivotal in the pharmaceutical industry . Piperidine structures are integral to more than twenty classes of pharmaceuticals, including alkaloids. This particular compound can be used to design drugs with specific pharmacological targets due to its ability to interact with various biological molecules.
Biological Activity and Pharmacological Applications
Piperidine derivatives, including 4-Pyrimidin-5-ylpiperidin-4-ol , exhibit a wide range of biological activities. They are utilized in the development of anticancer, antiviral, antimalarial, antimicrobial, antifungal, and antihypertensive agents, as well as analgesics and anti-inflammatory drugs . The pyrimidinyl and piperidinol groups can enhance the interaction with biological targets, potentially leading to new therapeutic agents.
Organic Synthesis - Catalyst and Reagent
2,2,2-Trifluoroacetic acid (TFA): is a strong organic acid used as a catalyst and reagent in organic synthesis . Its electron-withdrawing trifluoromethyl group enhances its acidity, making it an excellent catalyst for facilitating various chemical reactions, including those involving 4-Pyrimidin-5-ylpiperidin-4-ol .
Solvent for Spectroscopy Analysis
TFA is commonly used as a solvent in spectroscopy analyses, such as NMR and mass spectrometry, due to its volatility and solubility in organic solvents . It can be used to dissolve 4-Pyrimidin-5-ylpiperidin-4-ol for structural analysis and purity assessment.
Environmental Chemistry - Degradation Studies
TFA is a degradation product of several environmental chemicals, including fluorinated refrigerants . Studying the environmental fate of 4-Pyrimidin-5-ylpiperidin-4-ol in the presence of TFA can provide insights into its stability and potential environmental impacts.
Material Science - Adhesives and Sealants
TFA is also used in the creation of adhesives and sealants . The compound 4-Pyrimidin-5-ylpiperidin-4-ol could be explored for its potential use in enhancing the properties of these materials, such as improving adhesion or resistance to environmental factors.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
4-pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2C2HF3O2/c13-9(1-3-10-4-2-9)8-5-11-7-12-6-8;2*3-2(4,5)1(6)7/h5-7,10,13H,1-4H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRXHXLVIGZXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CN=CN=C2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F6N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2915951.png)

![N-(4-ethoxyphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2915953.png)
![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B2915955.png)
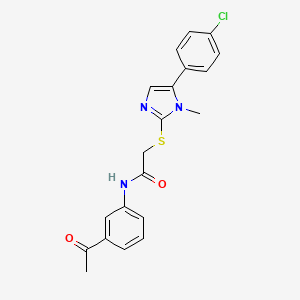


![4-(2,3-Dihydro-1-benzofuran-5-yl)-3-(4-fluorophenoxy)-1-[(3,4,5-trimethoxyphenyl)methyl]azetidin-2-one](/img/structure/B2915961.png)

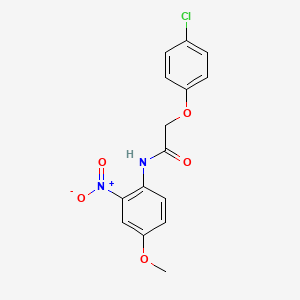
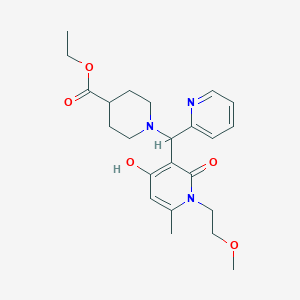
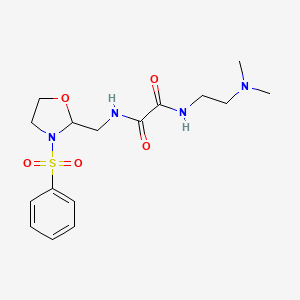
![N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2915971.png)
